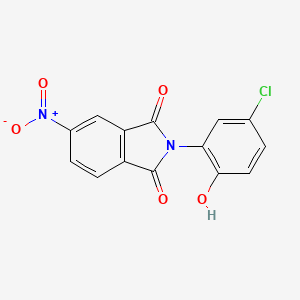![molecular formula C12H18N2O3S B5782077 N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MS-275 or Entinostat, is a synthetic compound that is being extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of histone deacetylase inhibitors (HDACi), which are a group of compounds that modulate gene expression by inhibiting the activity of histone deacetylases (HDACs).
Mécanisme D'action
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exerts its effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histones and other proteins. This leads to an increase in histone acetylation, which promotes a more relaxed chromatin structure and enhances the accessibility of DNA to transcription factors. This, in turn, leads to the upregulation of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair. This compound also inhibits the activity of other non-histone proteins, such as transcription factors and chaperones, which further contributes to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It also enhances the immune response by increasing the production of cytokines and chemokines, which recruit immune cells to the site of the tumor. In neurodegenerative diseases, this compound has been shown to increase the expression of neurotrophic factors, which promote the survival and growth of neurons. It also reduces the accumulation of toxic proteins, such as amyloid-beta and huntingtin, which are associated with Alzheimer's disease and Huntington's disease, respectively. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which leads to a decrease in inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several advantages for lab experiments, including its high potency and selectivity for HDACs. It also has a long half-life, which allows for less frequent dosing. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses. It also has limited bioavailability, which may limit its efficacy in vivo.
Orientations Futures
There are several future directions for the research of N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and infectious diseases. Another direction is to explore its combination therapy with other drugs, such as immunotherapy and targeted therapy. Additionally, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, further optimization of its pharmacokinetic properties may improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can be synthesized using various methods, including the reaction of N~2~-ethyl-N~1~-methylglycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to obtain the final product, this compound. The purity and yield of the product can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and colon cancer cells. It also enhances the efficacy of other anticancer drugs and radiation therapy. In neurodegenerative diseases, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. In inflammatory disorders, this compound has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-14(9-12(15)13-3)18(16,17)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYWVUQHXQDDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

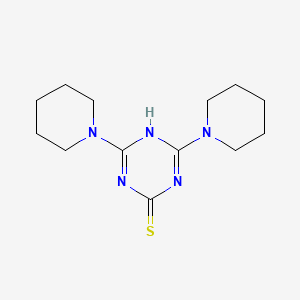
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
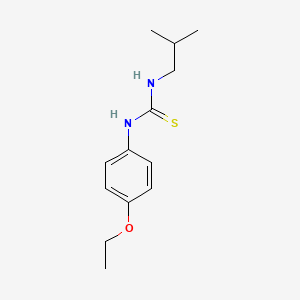
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
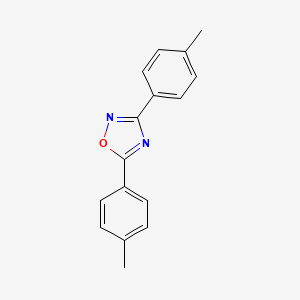
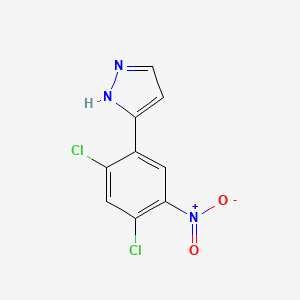
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
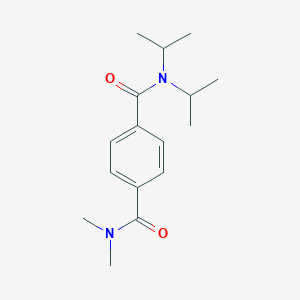
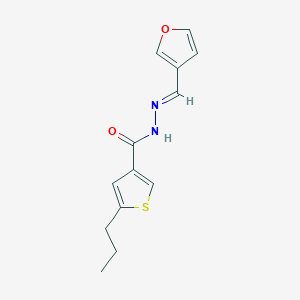
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)
